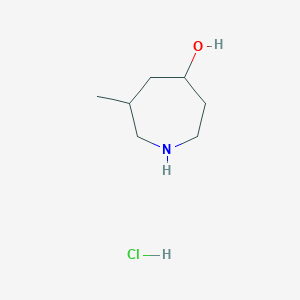

6-Methylazepan-4-ol;hydrochloride

Descripción

Contextualization of Azepane Ring Systems within Saturated Nitrogen Heterocycles

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a significant structural motif in the field of organic and medicinal chemistry. researchgate.netnih.gov As a member of the saturated nitrogen heterocycles, which also includes smaller rings like piperidine (B6355638) and pyrrolidine (B122466), azepanes possess a unique conformational flexibility due to the larger ring size. This characteristic distinguishes them from their five- and six-membered counterparts and plays a crucial role in their biological activity.

The azepane core is found in a variety of natural products and synthetic molecules with a broad spectrum of pharmaceutical applications. researchgate.netnih.gov The development of synthetic methodologies to create functionalized azepane derivatives is an active area of research, driven by the quest for new therapeutic agents. nih.gov The strategic incorporation of the azepane ring is a widely used approach in programs focused on exploring the chemical space around lead compounds in drug discovery. researchgate.net

Structural Features and Classification of Azepan-4-ol Derivatives

Azepan-4-ol derivatives are a subclass of azepanes characterized by a hydroxyl group at the 4-position of the azepane ring. The parent compound, azepan-4-ol, is a versatile cyclic amine that serves as a valuable intermediate in the synthesis of various bioactive molecules. chemimpex.com The presence of the hydroxyl group enhances its reactivity, making it a key building block in medicinal chemistry. chemimpex.com

These derivatives can be classified based on the nature and position of other substituents on the azepane ring. The substituents can influence the compound's physical properties, chemical reactivity, and biological activity. The general structure allows for a wide range of modifications, leading to a diverse library of compounds for screening and development.

Distinguishing Characteristics of 6-Methylazepan-4-ol (B13559871);hydrochloride

6-Methylazepan-4-ol;hydrochloride is a specific derivative of azepan-4-ol. Its structure consists of an azepane ring with a methyl group at the 6-position and a hydroxyl group at the 4-position. The hydrochloride salt form indicates that the nitrogen atom of the azepane ring is protonated and associated with a chloride ion. This salt formation is common for amine-containing compounds to improve their stability and solubility in aqueous media.

Below is a data table summarizing some of the key chemical properties of the related parent compound, Azepan-4-ol.

| Property | Value | Source |

| Molecular Formula | C6H13NO | chemimpex.comnih.gov |

| Molecular Weight | 115.18 g/mol | chemimpex.comnih.gov |

| CAS Number | 39888-51-2 | chemimpex.comnih.gov |

| Appearance | Slightly yellow powder | chemimpex.com |

| Purity | ≥ 96% (HPLC) | chemimpex.com |

Isomeric Considerations within Substituted Azepanols

Substituted azepanols, such as 6-Methylazepan-4-ol, can exhibit various forms of isomerism due to the presence of stereocenters and the non-planar nature of the seven-membered ring. wikipedia.orgmsu.edu Stereoisomerism, where molecules have the same molecular formula and bond connectivity but differ in the three-dimensional arrangement of their atoms, is a key consideration. wikipedia.org

For 6-Methylazepan-4-ol, the carbon atoms at the 4-position (bearing the hydroxyl group) and the 6-position (bearing the methyl group) are potential stereocenters. This can give rise to multiple diastereomers and enantiomers. The relative orientation of the hydroxyl and methyl groups (cis or trans) will define the diastereomeric relationship. Each of these diastereomers can potentially exist as a pair of enantiomers (R and S configurations at each chiral center).

The specific stereochemistry of a molecule is crucial as different isomers can have distinct biological activities. The Le Bel-van't Hoff rule states that for a molecule with 'n' asymmetric carbon atoms, a maximum of 2^n stereoisomers are possible. wikipedia.org Therefore, understanding and controlling the stereochemistry during the synthesis of substituted azepanols is a critical aspect of medicinal chemistry.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

6-methylazepan-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-4-7(9)2-3-8-5-6;/h6-9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSLVFUTQTYECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 6 Methylazepan 4 Ol;hydrochloride and Analogous Azepanols

Ring-Closing Methodologies for Azepane Scaffold Construction

The direct formation of the azepane ring through cyclization of a linear precursor is a fundamental approach. Various strategies have been developed to enhance the efficiency and selectivity of these ring-closing reactions.

Intramolecular Cyclization Approaches to Azepanols

Intramolecular cyclization is a key method for constructing azepanol rings. One approach involves the Dieckmann condensation, an intramolecular Claisen cyclization of a diester to form a β-keto ester, which can then be further manipulated to yield the desired azepanol. youtube.comgoogle.com For instance, the synthesis of N-methylhexahydroazepin-4-one, a precursor to the hydrochloride salt, can be achieved through the cyclization of a diester using a base like potassium tert-butoxide. google.com This intermediate can then be reduced to the corresponding alcohol.

Another powerful technique is the intramolecular hydroalkoxylation of alkenyl alcohols. researchgate.net While often used for oxygen heterocycles, the principles can be adapted for nitrogen-containing rings. The presence of certain functional groups can facilitate the acid-catalyzed cyclization to form the seven-membered ring with high stereoselectivity. researchgate.net Additionally, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides offers a route to conformationally restricted aza[3.1.0]bicycles, which can be precursors to functionalized azepanes. nih.gov

A notable intramolecular cycloaddition involves the 1,3-dipolar cycloaddition of azido (B1232118) nitriles, which can be derived from monosaccharides, to form tetrazolo azepanes. rsc.org This method provides a pathway to novel fused azepane systems.

Rhodium-Catalyzed N–H Insertion and Cyclization Sequences

Rhodium-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen heterocycles. Specifically, the intramolecular N-H insertion of rhodium carbenoids provides an efficient route to form cyclic amines. nih.govsemanticscholar.orgelsevierpure.com This methodology involves the generation of a rhodium carbene from a diazo compound, which then undergoes an intramolecular insertion into an N-H bond to form the heterocyclic ring. While highly effective for forming various ring sizes, achieving high stereoselectivity in these reactions can be challenging and often depends on the choice of chiral rhodium catalyst. semanticscholar.org

A sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles presents a sophisticated strategy for constructing fused dihydroazepine derivatives. nih.govscispace.com This process involves the intramolecular reaction of an α-imino rhodium(II)-carbenoid to form a transient vinylcyclopropane (B126155) intermediate, which then rearranges to the fused azepine system in a highly diastereoselective manner. nih.gov

Multicomponent Reactions for Fused Azepane Systems

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures, including fused azepane systems, by combining three or more reactants in a single step. researchgate.netmdpi.comkuleuven.be These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds.

One example is a domino ring-opening cyclization of activated aziridines with nitrones, which can be performed as a multicomponent reaction to produce 1,2,4-oxadiazinanes. mdpi.com Another approach involves a palladium-catalyzed three-component domino reaction of vinyl benzoxazinanones to synthesize allylic sulfone-containing amino acid derivatives with an azepane precursor embedded in the process. researchgate.net Furthermore, sequential MCRs followed by an intramolecular azide-alkyne cycloaddition (IAAC) have been developed for the synthesis of fused 1,2,3-triazole-containing scaffolds, including those with an azepine ring. kuleuven.be

Ring-Expansion Techniques for Seven-Membered Nitrogen Heterocycles

An alternative and powerful strategy for the synthesis of azepanes involves the expansion of smaller, more readily available heterocyclic rings, such as piperidines. rsc.orgrsc.org This approach can offer excellent control over stereochemistry and regiochemistry.

Expansion of Six-Membered Rings (e.g., Piperidines)

The one-carbon ring expansion of piperidines to azepanes is a well-established and synthetically valuable transformation. rsc.orgrsc.org A common method involves the generation of a bicyclic aziridinium (B1262131) ion intermediate from a 2-(halomethyl)piperidine derivative, which is then opened by a nucleophile to yield the seven-membered ring. researchgate.net

A specific example is the synthesis of 1-methylhexahydroazepine-4-one hydrochloride, which can be prepared from 4-(aminomethyl)-1-methylpiperidin-4-ol (B1276600). patsnap.com Treatment of this piperidine (B6355638) derivative with sodium nitrite (B80452) in acetic acid induces a Tiffeneau-Demjanov-type ring expansion to afford the N-methylazepan-4-one, which is then converted to its hydrochloride salt. patsnap.com

| Starting Material | Reagents | Product | Yield | Reference |

| 4-(aminomethyl)-1-methylpiperidin-4-ol | 1. NaNO₂, Glacial Acetic Acid; 2. HCl in Isopropanol | 1-methylhexahydroazepin-4-one hydrochloride | 87.0% | patsnap.com |

More recent advancements include the two-carbon ring expansion of 2-vinyl piperidines to their corresponding azepanes through a palladium-catalyzed allylic amine rearrangement. chemrxiv.org This method is notable for its mild conditions, functional group tolerance, and high degree of enantio-retention. chemrxiv.org

Stereoselective and Regioselective Ring Expansion Pathways

Achieving high stereoselectivity and regioselectivity is a critical aspect of ring expansion reactions. rsc.orgrsc.org The reaction of dichloride derivatives of piperidine with sodium azide (B81097) in DMSO has been shown to lead to ring-expanded diazides with exclusive regioselectivity and diastereoselectivity. rsc.org The stereochemical outcome of these reactions can often be predicted and controlled by the conformation of the starting piperidine and the nature of the substituents.

Palladium-catalyzed C(sp³)–H arylation of piperidines using a directing group can lead to cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity. acs.org While not a direct ring expansion, this functionalization provides stereochemically defined precursors that could be subjected to subsequent ring expansion protocols, thereby transferring the stereochemical information to the resulting azepane.

The ring expansion of piperidines containing a dihalocyclopropane fused to the ring can be triggered by reductive amination. rsc.org This process typically leads to ring-enlarged products through the cleavage of the cyclopropane (B1198618) ring, with the regioselectivity influenced by the substituents on the cyclopropane.

| Precursor Type | Method | Key Features | Reference |

| 2-(Halomethyl)piperidines | Aziridinium ion intermediate | Nucleophilic opening | researchgate.net |

| 2-Vinylpiperidines | Palladium-catalyzed rearrangement | Two-carbon expansion, high enantio-retention | chemrxiv.org |

| Dichloropiperidines | Reaction with NaN₃ | Exclusive regioselectivity and diastereoselectivity | rsc.org |

| Dihalocyclopropane-fused piperidines | Reductive amination | Triggered ring cleavage | rsc.org |

Photochemical Dearomative Ring Expansion of Nitroarenes to Azepanes

A novel and powerful strategy for the synthesis of complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govwikipedia.org This method is particularly advantageous as it allows for the transformation of readily available six-membered aromatic compounds into seven-membered azepane rings. The process is typically mediated by blue light and occurs at room temperature. nih.govwikipedia.org

The core of this transformation is the conversion of a nitro group into a singlet nitrene, which then undergoes a ring expansion to form a 3H-azepine intermediate. nih.govnumberanalytics.com Subsequent hydrogenolysis of this intermediate furnishes the saturated azepane ring system in a two-step process. nih.govwikipedia.org This approach is notable for its ability to translate the substitution pattern of the starting nitroarene (ortho, meta, and para) directly to the resulting azepane, providing access to a wide range of polysubstituted derivatives that are otherwise difficult to synthesize. sigmaaldrich.com

The mechanistic pathway for the conversion of nitrobenzenes into 3H-azepines involves the initial photo-irradiation of the nitroarene, which, in the presence of a phosphite (B83602) reagent, undergoes deoxygenation to form a singlet aryl nitrene intermediate. numberanalytics.com This is followed by a one-atom ring expansion to yield the 3H-azepine. numberanalytics.com

Table 1: Optimized Conditions for Photochemical Conversion of Nitroarenes to Azepanes nih.gov

| Parameter | Condition |

| Light Source | Blue LEDs |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | Overnight |

This photochemical strategy has been successfully applied to the synthesis of various azepane analogues of known piperidine-based drugs, highlighting its utility in medicinal chemistry for exploring new three-dimensional chemical spaces. nih.govwikipedia.org

Formal Cycloaddition Reactions (e.g., [5+2] Cycloaddition)

Formal cycloaddition reactions, particularly [5+2] cycloadditions, represent another effective strategy for the construction of the azepane core. These reactions involve the combination of a five-atom component and a two-atom component to form the seven-membered ring.

One notable approach is a two-step formal [5+2] cycloaddition that utilizes a photochemical rearrangement of N-vinylpyrrolidinones to generate azepin-4-ones. nih.govnih.govresearchgate.net This method allows for the conversion of easily accessible pyrrolidinones and aldehydes into densely functionalized azepane derivatives. nih.govnih.govresearchgate.net The process begins with the condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone, which then undergoes a photochemical, Photo-Fries-like rearrangement to yield the azepin-4-one. nih.gov This strategy is advantageous due to the facile and diverse structural modifications possible around the azepane motif. nih.gov

Metal-catalyzed [5+2] cycloaddition reactions have also been developed. For instance, silver-catalyzed [5+2] cycloaddition of γ-amino ketones with alkynes provides a route to azepine derivatives. acs.org Additionally, rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes have been explored for the synthesis of fused azepine derivatives.

Table 2: Examples of Formal [5+2] Cycloaddition Reactions for Azepane Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Photochemical Rearrangement | N-vinylpyrrolidinones | Photochemical | Azepin-4-ones |

| Silver-Catalyzed Cycloaddition | γ-amino ketones, alkynes | Silver catalyst | Azepine derivatives |

| Rhodium-Catalyzed Cycloaddition | Vinyl aziridines, alkynes | Rhodium catalyst | Fused azepine derivatives |

These cycloaddition strategies offer versatile pathways to a variety of substituted azepanes and azepinones, which can be further functionalized to access compounds like 6-methylazepan-4-ol (B13559871).

Acid-Promoted Ring-Opening of Annulated Azirines

The acid-promoted ring-opening of annulated aziridines and azirines provides a pathway to substituted azepanones. Aziridines, being nitrogen-containing three-membered rings, possess significant ring strain, making them susceptible to ring-opening reactions by nucleophiles. elsevierpure.com The reactivity of aziridines can be influenced by the nature of the substituent on the nitrogen atom. elsevierpure.com

A stepwise annulation and ring-opening sequence starting from 2H-azirines has been developed to synthesize highly substituted azepanones. researchgate.netnumberanalytics.com This process involves the initial formation of a bicyclic aziridine (B145994) with a 1-azabicyclo[4.1.0]heptan-2-one core. researchgate.net The regioselective ring-opening of this bicyclic intermediate with carboxylic acids or other nucleophiles, promoted by an acid, leads to the formation of highly substituted azepanones. researchgate.netnumberanalytics.com This method allows for the creation of azepanones with tetrasubstituted carbon centers at the α and β positions relative to the nitrogen atom. researchgate.net

Brønsted acids can be used to catalyze the ring-opening of 2H-azirines, which typically requires a metal catalyst. mdpi.comyoutube.com This metal-free approach provides an efficient and environmentally friendly route to various heterocyclic systems. The mechanism is believed to involve the activation of the aziridine by the acid, followed by nucleophilic attack, leading to C-N bond cleavage and ring expansion. youtube.com

Stereoselective Approaches to Azepanol Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for the synthesis of azepanols is of paramount importance.

Chiral Auxiliaries and Organocatalysis in Azepane Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries create a chiral environment that biases the formation of one stereoisomer over another. numberanalytics.com A wide range of chiral auxiliaries, many derived from inexpensive natural sources, have been developed and are used in asymmetric synthesis. sigmaaldrich.comnumberanalytics.com For example, oxazolidinone auxiliaries have been widely used in stereoselective aldol (B89426) reactions, which can establish two contiguous stereocenters simultaneously. wikipedia.orgnumberanalytics.com

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.govscripps.edu Chiral Brønsted acids have been used to catalyze the asymmetric aza-Piancatelli rearrangement/Michael addition sequence to produce bridged tetrahydrobenzo[b]azepines with excellent enantioselectivities. nih.gov Proline and its derivatives are common organocatalysts used in asymmetric aldol and Mannich reactions, proceeding through enamine intermediates to achieve high levels of stereocontrol. scripps.edulookchem.com

Diastereoselective Synthesis of Substituted Azepan-4-ols

The diastereoselective synthesis of substituted azepan-4-ols can be achieved through various stereocontrolled reactions. The photochemical dearomative ring expansion of substituted nitroarenes allows for the predictable transfer of the substitution pattern from the starting material to the azepane product, offering a degree of diastereocontrol. sigmaaldrich.com

Furthermore, stereoselective reduction of azepan-4-one (B24970) precursors is a key step in obtaining specific diastereomers of azepan-4-ols. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the hydroxyl group.

Aldol reactions employing chiral auxiliaries, as mentioned previously, are particularly powerful for the diastereoselective synthesis of β-hydroxy carbonyl compounds, which can be precursors to substituted azepan-4-ols. The Zimmerman-Traxler model is often used to predict the stereochemical outcome of these reactions.

Application of Sugar-Based Precursors for Polyhydroxylated Azepanes

Carbohydrates, being abundant and enantiomerically pure natural products, represent an excellent source of chirality for the synthesis of complex molecules, a strategy known as chiral pool synthesis. researchgate.netresearchgate.net Sugars are ideal starting materials for the synthesis of polyhydroxylated azepanes, also known as azepane iminosugars, which are of interest for their potential as glycosidase inhibitors. nih.gov

Several strategies have been developed to convert sugars into polyhydroxylated azepanes. These include:

The regioselective ring-opening of carbohydrate-derived bis-epoxides. nih.gov

Tandem Staudinger-aza-Wittig mediated ring expansion of 6-azido sugars. nih.gov

Double reductive amination of sugar-derived dialdehydes. nih.gov

Ring-closing metathesis of diene precursors derived from sugars. nih.gov

A general method for the synthesis of sugar-derived azepane nitrones from aldohexoses has been developed, where the key step is an intramolecular condensation of an aldehyde and a hydroxylamine. nih.govacs.org These nitrones serve as valuable precursors for a variety of azepane iminosugars. nih.govacs.org An osmium-catalyzed tethered aminohydroxylation reaction on sugar-derived aroyloxycarbamates has also been shown to be a viable method for the stereoselective synthesis of heavily hydroxylated azepane derivatives. nih.gov

Sustainable and Green Chemistry Methodologies for Azepane Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly being applied to the synthesis of nitrogen-containing heterocycles like azepanes. researchgate.net These strategies often involve the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts to minimize the environmental impact of chemical manufacturing. researchgate.net

A significant advancement in green synthesis is the development of catalyst-free reactions, which eliminate the need for potentially toxic and expensive metal catalysts. Researchers have successfully synthesized highly functionalized benzazepines by reacting substituted indoles with dialkylacetylene dicarboxylates under thermal, solvent-free, and open-air conditions, achieving very good yields. rsc.org This method proceeds through a concerted ring expansion of the five-membered indole (B1671886) ring. rsc.org Another innovative approach describes a catalyst- and additive-free ring expansion of amino acid derivatives to produce densely functionalized azepines under mild conditions. bohrium.com This protocol demonstrates broad substrate scope and scalability, highlighting its practicality. bohrium.com Furthermore, a catalyst-free ring expansion domino reaction has been reported for constructing the dibenzo[b,d]azepine skeleton from tetrahydroisoquinolines and o-alkynylarylaldehydes, using air as a green oxidant. rsc.org

| Reaction Type | Reactants | Conditions | Product | Key Features | Reference |

| Thermal Ring Expansion | Substituted Indoles, Dialkylacetylene Dicarboxylates | Thermal, Solvent-Free, Open Air | Highly Functionalized Benzazepines | Concerted reaction, very good yields. | rsc.org |

| Ring Expansion | Amino Acid Derivatives | Mild, Catalyst-Free, Additive-Free | Densely Functionalized Azepines | Broad substrate scope, good scalability. | bohrium.com |

| Domino Ring Expansion | Tetrahydroisoquinolines, o-Alkynylarylaldehydes | Catalyst-Free, Air (Oxidant) | Dibenzo[b,d]azepine Skeleton | Uses air as a green oxidant, good functional group tolerance. | rsc.org |

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov Its use in the synthesis of nitrogen heterocycles is a key area of green chemistry research. researchgate.net The unique properties of water can enhance reaction rates and selectivity. Microwave-assisted organic synthesis (MAOS) in aqueous media has emerged as a powerful technique, often leading to increased yields and significantly reduced reaction times compared to conventional heating. nih.gov For instance, cerium ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst in aqueous media for the regioselective tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones to form pyrazoles in moderate to excellent yields under mild conditions. nih.gov Similarly, molecular iodine has been employed as a catalyst in water for domino C–H sulfonylation and annulation steps to afford pyrazoles. nih.gov The combination of aqueous media with enabling technologies like microwave irradiation represents a significant step towards more sustainable chemical production. researchgate.netnih.gov

| Catalyst/System | Reaction Type | Solvent | Key Advantages | Reference(s) |

| Cerium Ammonium Nitrate (CAN) | Tandem Oxidation/Cyclization | Aqueous Medium | Mild conditions, moderate to excellent yields. | nih.gov |

| Molecular Iodine/TBHP/NaHCO₃ | Domino C-H Sulfonylation/Annulation | Aqueous Medium | Metal-free system, good functional group tolerance. | nih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | Various Heterocycle Syntheses | Water | Increased yields, reduced reaction times, environmental safety. | nih.gov |

Supported catalysts, where the active catalytic species is immobilized on a solid material, offer significant advantages in terms of separation, recovery, and reusability, aligning with green chemistry principles. K-10 montmorillonite, a type of clay, has been used as a solid acid catalyst in the solvent-free, microwave-assisted synthesis of indoles from pyrroles and 1,4-dicarbonyl compounds. nih.gov This catalyst is also an effective microwave absorber, serving a dual role in the process. nih.gov Another example involves the use of a heterogeneous palladium catalyst for the hydrogenation and reductive amination steps in a sequence to produce optically active annulated azepane scaffolds. chemistryviews.org In the realm of aqueous synthesis, a nanocatalyst comprising Cu(I) immobilized in thiosemicarbazide-functionalized β-cyclodextrin (Cu@TSC-β-CD) has been developed for classic azide-alkyne cycloaddition reactions, demonstrating stability and effectiveness in water. nih.gov

| Catalyst | Support/Type | Reaction | Key Features | Reference(s) |

| K-10 Montmorillonite | Solid Acid Clay | Paal-Knorr indole synthesis | Solvent-free, microwave-assisted, recyclable catalyst. | nih.gov |

| Palladium | Heterogeneous | Hydrogenation/Reductive Amination | Used in multi-step synthesis of annulated azepanes. | chemistryviews.org |

| Cu(I) Nanocatalyst | Thiosemicarbazide-functionalized β-cyclodextrin | Azide-Alkyne Cycloaddition | Water-soluble and stable, facilitates reaction in aqueous media. | nih.gov |

Solid-Phase Synthesis of Azepane-Containing Scaffolds

Solid-phase synthesis is a powerful technique for rapidly generating large libraries of compounds for drug discovery. mdpi.com This methodology has been successfully applied to the creation of azepane-containing scaffolds for combinatorial chemistry. capes.gov.br The synthesis typically involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the support. This approach simplifies purification, as excess reagents and by-products can be washed away. mdpi.com For example, a solid-phase strategy has been developed for the synthesis of dipeptide-derived 1,3,5-triazepan-2,6-diones. mdpi.com The process involves preparing a resin-bound dipeptide intermediate, which then undergoes a Curtius rearrangement, with the resulting isocyanate being trapped on the solid phase. mdpi.com Such methods provide efficient access to diverse libraries of complex heterocyclic structures like azepanes. mdpi.comcapes.gov.br

Synthetic Pathways to 1-Methylazepan-4-one;hydrochloride as a Related Precursor

1-Methylazepan-4-one;hydrochloride is a key intermediate in the synthesis of various pharmaceuticals. patsnap.com Several synthetic routes have been established for its preparation.

One common method is the Dieckmann condensation. This involves the intramolecular cyclization of a diester, such as ethyl 4-(2-carbethoxyethyl-methylamino)butyrate, using a strong base like potassium tert-butoxide in a solvent like boiling xylene. ambeed.com The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions (concentrated hydrochloric acid) to yield the target ketone, which is isolated as its hydrochloride salt. ambeed.com Yields for this process have been reported to be as high as 86.6%. ambeed.com

Another synthetic approach starts from the more readily available 1-methylpiperidine-4-ketone. patsnap.com This multi-step process involves a ring expansion. A key step is the reaction of 4-(aminomethyl)-1-methylpiperidin-4-ol with sodium nitrite in an acidic medium (glacial acetic acid) to induce the expansion, followed by isolation of the product as the hydrochloride salt. patsnap.com This route has been reported to achieve a yield of 87.0%. patsnap.com

A third patented method begins with N-methyl-2-pyrrolidone. google.com The synthesis involves several steps:

Acidic hydrolysis of N-methyl-2-pyrrolidone to form 4-methylamino-butyrate hydrochloride.

Conversion to the corresponding methyl ester.

Michael addition with methyl acrylate.

Intramolecular condensation using an organic pure condensing agent like potassium tert-butoxide.

Final hydrolysis and decarboxylation to afford 1-methylazepan-4-one;hydrochloride. google.com

| Starting Material | Key Reagents/Steps | Yield | Reference |

| Ethyl 4-(2-carbethoxyethyl-methylamino)butyrate | 1. Potassium tert-butoxide, xylene (Dieckmann condensation) 2. Concentrated HCl (Hydrolysis/Decarboxylation) | 86.6% | ambeed.com |

| 1-Methylpiperidine-4-ketone | 1. Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol 2. Sodium nitrite, glacial acetic acid (Ring expansion) | 87.0% | patsnap.com |

| N-Methyl-2-pyrrolidone | Multi-step sequence including hydrolysis, esterification, Michael addition, and intramolecular condensation. | Not specified | google.com |

Reactivity and Transformational Chemistry of 6 Methylazepan 4 Ol;hydrochloride Derivatives

Chemical Reactivity of the Hydroxyl Functionality in Azepan-4-ols

The hydroxyl group in azepan-4-ols is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is influenced by the steric and electronic environment within the seven-membered ring.

Late-stage oxidation of tetrahydroazepines provides an efficient route to access densely functionalized oxo-azepines. nih.gov For instance, hydroboration of tetrahydroazepines can proceed with diastereoselectivity, depending on the substrate, to yield regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. nih.gov The regioselectivity of this hydroboration step can be moderately improved by using a rhodium catalyst, although this may lead to a competing hydrogenation pathway. nih.gov

The reactivity of hydroxyl groups can be significantly different based on their chemical environment. For example, in complex natural products like lignin, aliphatic hydroxyl groups are found to be significantly more reactive towards isocyanates than phenolic hydroxyl groups. nih.govresearchgate.netsemanticscholar.org This difference in reactivity is attributed to the more pronounced acidic character and greater steric hindrance of phenolic hydroxyls. nih.govsemanticscholar.org Similar principles of steric and electronic effects govern the reactivity of the hydroxyl group in 6-methylazepan-4-ol (B13559871).

Studies on iridoid glycosides have also highlighted the differential reactivity of primary hydroxyl groups based on their position within the molecule. nih.gov Iodination, oxidation, and reduction reactions have shown that the hydroxyl group at the C10-position is more reactive than the one at the C6'-position. nih.gov This has been partly attributed to the longer and less stable C-O bond at the C10-position, as suggested by computational studies. nih.gov

Chemical Reactivity of the Nitrogen Atom within the Azepane Ring

The conformation of the azepine ring plays a crucial role in its reactivity. journals.co.zaslideshare.net 1H-Azepines, which are potentially antiaromatic, adopt a boat-shaped conformation to minimize instability. journals.co.za The reactivity of the nitrogen atom is influenced by the balance between its conjugation with the π-bonds of the ring and with any N-substituent. journals.co.zaiaea.org Greater conjugation with the ring's π-system generally leads to increased reactivity towards cycloaddition and isomerization reactions. journals.co.zaiaea.org

The synthesis of azepane-based compounds can be achieved through various methods, including ring-closing and ring-expansion reactions. researchgate.net The nitrogen atom is often a key participant in these transformations. For example, the ring opening of 1-azabicyclo[4.1.0]heptane tosylate with nucleophiles can proceed via two pathways, leading to either piperidines or azepanes, by breaking one of the C-N bonds. researchgate.net

6-Methylazepan-4-ol;hydrochloride as a Synthetic Intermediate and Building Block

This compound is a valuable building block for the synthesis of more complex molecules due to the presence of multiple functional groups that can be selectively manipulated.

Construction of Complex Polycyclic Azepane Systems

The azepane ring can be fused to other ring systems to create complex polycyclic structures. One strategy involves constructing a new ring onto a pre-formed azepine derivative. chem-soc.si For instance, pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline have been synthesized by fusing a pyrazine (B50134) or quinoxaline (B1680401) ring onto an azepine derivative. chem-soc.si

Ring expansion strategies are also employed to construct azepine backbones. rsc.org Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the expansion of a piperidine (B6355638) ring. rsc.org

Utility in Scaffold Diversification

The azepane scaffold is a versatile platform for generating diverse molecular architectures. Scaffold remodeling techniques can be used to transform a core structure into a variety of distinct compounds. For example, the cleavage of a urea (B33335) moiety in a diazaspirotricycle can lead to scaffold diversification. nih.gov

The development of computational tools like DeepScaffold facilitates scaffold-based de novo drug discovery. nih.gov These tools allow for the generation of novel molecules based on a wide range of scaffold definitions, including cyclic skeletons like azepane. nih.gov

Mechanistic Elucidation of Azepane Ring Transformations and Functionalization

Understanding the mechanisms of azepane ring transformations is crucial for controlling the outcome of reactions and designing new synthetic strategies.

The cleavage of cyclopropane (B1198618) rings fused to endocyclic amine systems can lead to ring-expanded products like azepanes. rsc.org This process is thought to occur via a concerted mechanism where the departure of a halide ion and the electrocyclic cleavage of the cyclopropane ring happen simultaneously. rsc.org The stereochemistry of the substituents on the cyclopropane ring dictates the direction of the ring-opening. rsc.org

Intramolecular Ullmann-type annulation and rearrangement cascades have been utilized to expand a pyrrolidine (B122466) ring into a 1H-benzo[b]azepine ring. nih.gov This transformation is promoted by Cu(I) and microwave activation. nih.gov

Computational Insights into Reaction Mechanisms

Computational chemistry has emerged as a powerful tool to elucidate the complex reaction mechanisms of heterocyclic compounds, providing insights that are often difficult to obtain through experimental methods alone. In the context of 6-Methylazepan-4-ol hydrochloride derivatives, computational studies, primarily employing Density Functional Theory (DFT), offer a molecular-level understanding of their reactivity, stability, and the pathways of their chemical transformations. While specific computational studies on the reaction mechanisms of 6-Methylazepan-4-ol hydrochloride are not extensively available in public literature, a wealth of information on the parent azepane ring and its substituted derivatives allows for a detailed and insightful analysis.

Theoretical investigations into the electronic properties and reactivity of the azepane ring form the foundation for understanding its more complex derivatives. Quantum chemical calculations, such as those using the M06-2X functional and MP2 method, have been employed to explore the structural and electronic characteristics of azepane. nih.gov These studies reveal crucial information about bond lengths, bond angles, and ring strain, which are fundamental to predicting the molecule's behavior in chemical reactions.

For instance, the calculated bond lengths and angles for the azepane ring show good agreement with experimental X-ray data, validating the computational models used. researchgate.net The strain energy of the seven-membered azepane ring has also been a subject of computational investigation, as it influences the molecule's conformational flexibility and reactivity. nih.gov

Table 1: Calculated and Experimental Structural Parameters of the Azepane Ring

| Parameter | M06-2X/6-311++G(d,p) | MP2/aug-cc-pVTZ | Experimental (X-ray) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C-N | 1.459 | 1.460 | 1.456 |

| C-C | 1.530 - 1.540 | 1.526 - 1.535 | 1.526 - 1.528 |

| **Bond Angles (°) ** | |||

| C-N-C | 115.1 | 114.8 | - |

| C-C-C | 114.8 - 116.9 | 115.2 - 117.1 | - |

Data sourced from meta-hybrid density functional theory predictions. nih.govresearchgate.net

Computational models can predict the most susceptible sites for electrophilic and nucleophilic attack by analyzing reactivity descriptors derived from the molecular orbitals. The Fukui function and the condensed dual descriptor (CDD) are powerful tools in this regard. researchgate.net For the parent azepane, these descriptors indicate that the nitrogen atom is a primary site for electrophilic attack, a common feature for amines. The introduction of substituents, as in 6-Methylazepan-4-ol, would modulate the values of these descriptors, potentially activating or deactivating certain positions towards specific reagents.

Furthermore, computational studies can provide detailed energy profiles of reaction pathways, including the structures of transition states and intermediates. For example, in the oxidation of the hydroxyl group to a ketone, DFT calculations could elucidate the mechanism, whether it proceeds via a direct hydride abstraction or through an intermediate species. Similarly, for nucleophilic substitution reactions at the carbon bearing the hydroxyl group, computational models can help determine whether the reaction follows an S_N1 or S_N2 pathway by calculating the relative energies of the corresponding intermediates and transition states.

While specific data for 6-Methylazepan-4-ol hydrochloride is scarce, the principles and methodologies demonstrated in computational studies of other substituted heterocycles, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones or the Diels-Alder reactions of heterodienes, are directly applicable. rsc.orgresearchgate.net These studies showcase the ability of computational chemistry to unravel complex multi-step reaction mechanisms, explain observed stereoselectivity and regioselectivity, and even predict the outcome of reactions under different conditions. rsc.orgresearchgate.net

Table 2: Key Computational Descriptors for Assessing Reactivity

| Descriptor | Definition | Significance in Reaction Mechanisms |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. It is a key indicator of the molecule's kinetic stability. |

| Fukui Function (f(r)) | Describes the change in electron density at a point r when the number of electrons in the system changes. | Identifies the most electrophilic and nucleophilic sites in a molecule, predicting the regioselectivity of reactions. |

| Dual Descriptor (Δf(r)) | The difference between the nucleophilic and electrophilic Fukui functions. | Provides a clearer picture of reactive sites; a positive value indicates a site prone to nucleophilic attack, while a negative value indicates a site prone to electrophilic attack. |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. | Quantifies the electrophilic nature of a molecule. |

| Global Nucleophilicity Index (N) | A measure of the electron-donating ability of a molecule. | Quantifies the nucleophilic character of a molecule. |

Conformational Analysis and Dynamics of 6 Methylazepan 4 Ol;hydrochloride and Azepane Systems

Theoretical and Computational Investigations of Azepane Conformations

Computational chemistry provides powerful tools to explore the complex potential energy surfaces of flexible molecules like azepanes. These methods allow for the characterization of stable conformers and the transition states that connect them.

Density Functional Theory (DFT) has become a primary method for investigating the conformational preferences of azapeptides and other complex molecules. preprints.org By using functionals such as B3LYP and M06-2X with appropriate basis sets like 6-311+G(d,p), researchers can locate stable conformers and analyze their relative energies in both the gas phase and in solution, often using a solvation model like the Solvation Model Density (SMD). preprints.orgnih.gov

For instance, studies on N,N-dialkyl substituted bisphosphorylated acetamides using the B3PW91/6-311++G(df,p) level of theory have shown that these molecules exist in a conformational equilibrium. mdpi.com This equilibrium involves forms with different configurations of the carbonyl group and the alkyl substituent (Z or E) and varying arrangements of phosphoryl-containing fragments. mdpi.com DFT calculations have also been successfully applied to analyze highly twisted pentacene (B32325) derivatives, demonstrating that key electronic properties can remain intact despite significant structural distortion. acs.org In the context of azepane derivatives, DFT is used to understand how substituents influence the ring's preferred conformation, providing insights into the stability imparted by interactions such as intramolecular hydrogen bonds. preprints.orgmdpi.com

A comparative study on cycloheptane (B1346806) and its heteroatom-substituted derivatives, including azepane, utilized the M06-2X functional and MP2 calculations. The results indicated that the strain energy of the azepane ring is comparable to that of cycloheptane. nih.gov The calculated strain energies for cycloheptane were found to be 6.38 kcal/mol (MP2) and 5.69 kcal/mol (M06-2X), which aligns well with the experimental value of 6.3 kcal/mol. nih.gov

Table 1: Comparison of Calculated Geometries for Azepane This table presents a comparison of calculated geometrical data for the azepane ring from computational studies.

| Parameter | Calculated Value (DFT) | Experimental Value (XRD) |

| C–N Bond Length | 1.459 Å | ~1.46 Å |

| C–C Bond Length | 1.527 Å | ~1.53 Å |

| C–N–C Bond Angle | 116.2° (MP2) | 112.16-114.52° |

| C–C–C Bond Angle | 114.8–116.9° | >109.5° |

Data sourced from meta-hybrid density functional theory predictions. nih.gov

Beyond DFT, high-level electronic structure calculations provide a more rigorous analysis of azepane conformations. A comprehensive conformational analysis of azepane and the related azepanium cation has been performed using such high-level quantum mechanical calculations. nih.gov These studies are often compared with data for the well-understood cycloheptane ring system to benchmark the results. nih.gov

Molecular mechanics and molecular dynamics simulations are also employed, particularly for larger systems or to simulate the dynamic behavior over time. nih.govuq.edu.au For example, molecular dynamics simulations of a PARP-1 inhibitor based on a tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative indicated that the compound binds stably within the active site of the enzyme. nih.gov These computational techniques are essential for understanding how the flexible azepane ring and its substituents interact with biological macromolecules.

The seven-membered ring of azepane can adopt several low-energy conformations, with the most significant being the chair and boat forms, along with various twist-chair and twist-boat intermediates. nih.gov

Twist-Chair Conformation: High-level electronic structure calculations have identified the twist-chair conformation as the most stable for azepane and related heterocyclic systems. nih.gov

Chair Conformation: The chair conformation is often found to be a transition state rather than a stable minimum on the potential energy surface for azepane. nih.gov

Boat and Twist-Boat Conformations: The presence of heteroatoms, such as nitrogen in the azepane ring, can lower the relative energy of boat conformations compared to the chair forms. nih.gov In studies of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a twist-boat ring conformation was identified as a key feature of the low-energy state, stabilized by intramolecular π-stacking. nih.gov

The specific substitution pattern on the azepane ring, as in 6-Methylazepan-4-ol (B13559871);hydrochloride, will influence the relative energies of these conformers and may favor one over the others.

The various conformations of the azepane ring are not static but are in constant interconversion. The energy landscape describes the relative energies of all possible conformers and the energy barriers that must be overcome for the ring to flip from one conformation to another.

Computational studies can map this landscape, identifying the local minima (stable conformers) and the transition states that connect them. For complex molecules, a large number of conformers can exist. For example, a theoretical analysis of the peptide EPI-X4 generated approximately 150,000 different conformers to identify the most stable configurations. mdpi.com The energy differences between these conformers can be small, often influenced by subtle noncovalent interactions like hydrogen bonds. mdpi.com

Experimental Probes of Azepane Conformational Dynamics

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide crucial validation for computational findings and offer a direct window into the dynamic conformational behavior of azepane systems in solution.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for studying dynamic processes, including the conformational interconversion of flexible rings like azepane. By recording NMR spectra at different temperatures, researchers can observe changes in the signals that correspond to the slowing or speeding up of conformational exchange. nih.gov

At high temperatures, if the ring flip is fast on the NMR timescale, the observed spectrum will show averaged signals for the atoms in the ring. As the temperature is lowered, the rate of interconversion decreases. If the rate becomes slow enough, separate signals for the individual conformers may be observed. From the coalescence temperature (the temperature at which two exchanging signals merge) and the line shape analysis, it is possible to calculate the activation energy (energy barrier) for the ring flip process.

This technique has been applied to investigate the conformational effects of substitution in model azepane rings. rsc.orgnih.gov For example, ¹H NMR spectroscopy, in conjunction with computational modeling, was used to study how monofluorination can bias the azepane ring to a single major conformation. rsc.orgnih.gov Similarly, NMR spectroscopy was instrumental in identifying the twist-boat conformation of certain 1,4-diazepane derivatives in solution. nih.gov The determination of Z/E ratios of isomers in solution is also commonly achieved through ¹H NMR analysis of the crude product from a reaction. acs.org

X-ray Crystallography for Solid-State Conformation Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. nih.gov This method provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering a detailed picture of the molecule's conformation. While a specific crystal structure for 6-Methylazepan-4-ol;hydrochloride is not publicly available in crystallographic databases, analysis of related structures provides significant insight into the likely solid-state conformation.

For the parent azepane, X-ray diffraction studies have revealed that it can adopt different conformations in the solid state depending on the nature of the counter-ion in its salt form. For instance, the crystal structure of azepane hydrochloride shows the seven-membered ring in a chair conformation. This conformation is characterized by approximate C2 symmetry, with the nitrogen atom and the C4 atom lying on the symmetry axis.

In the case of substituted azepanes, the preferred conformation in the solid state is a result of a delicate balance of intramolecular and intermolecular forces. Intramolecular forces include steric interactions between substituents and torsional strain within the ring. Intermolecular forces, primarily hydrogen bonding and van der Waals interactions, play a crucial role in stabilizing the crystal lattice. rsc.org For this compound, the presence of a hydroxyl group allows for the formation of strong hydrogen bonds, which would be expected to significantly influence the crystal packing and the conformation of the azepane ring. nih.govyoutube.comyoutube.comnih.gov

Influence of Methyl and Hydroxyl Substitution on Azepane Ring Conformation

The conformational equilibrium of the azepane ring is significantly influenced by the nature and position of its substituents. The presence of a methyl group and a hydroxyl group in 6-Methylazepan-4-ol introduces stereogenic centers and steric and electronic effects that dictate the preferred ring pucker.

Computational studies on substituted azepanes have shown that the energy difference between the chair and twist-chair conformations is often small, and the presence of substituents can shift this equilibrium. nih.gov For a monosubstituted azepane, the substituent can occupy either an axial or an equatorial position in a chair conformation. Generally, bulky substituents prefer the equatorial position to minimize steric interactions.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intramolecular hydrogen bonds. An intramolecular hydrogen bond between the hydroxyl group at C4 and the ring nitrogen atom could stabilize certain conformations, particularly a twist-boat or a distorted chair conformation. The feasibility of such an interaction depends on the relative stereochemistry of the substituents.

The methyl group at C6 will exert its own steric influence. In a chair-like conformation, a C6-methyl group can be either axial or equatorial. An axial methyl group would experience 1,3-diaxial interactions, which are generally destabilizing. Therefore, a conformation where the methyl group occupies an equatorial position is expected to be more stable.

The interplay between the hydroxyl group's propensity to form hydrogen bonds and the methyl group's steric requirements will determine the final, lowest-energy conformation of the molecule. It is likely that the azepane ring will adopt a conformation that allows the bulky methyl group to be in an equatorial-like position while also accommodating favorable hydrogen bonding interactions involving the hydroxyl group and the protonated amine.

A comprehensive understanding of the conformational preferences of this compound would ideally involve the synthesis and crystallographic analysis of all four diastereomers, complemented by high-level computational studies. This would allow for a detailed comparison of their solid-state structures and a quantitative assessment of the energetic contributions of the different non-covalent interactions at play.

Below is an interactive table summarizing the expected conformational features and influential factors for substituted azepanes like this compound.

| Substituent | Position | Expected Influence on Conformation | Potential Interactions |

| Methyl | C6 | Prefers an equatorial or pseudo-equatorial position to minimize steric strain (1,3-diaxial interactions). | Van der Waals interactions. |

| Hydroxyl | C4 | Can be axial or equatorial. Its orientation will be influenced by hydrogen bonding opportunities. | Intramolecular and intermolecular hydrogen bonding. |

| Hydrochloride | N1 | Protonation of the nitrogen influences the overall ring geometry and its participation in hydrogen bonding. | Ionic interactions and hydrogen bonding. |

Advanced Spectroscopic and Structural Characterization of 6 Methylazepan 4 Ol;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the structure and chemical environment of a molecule. For a molecule like 6-Methylazepan-4-ol (B13559871);hydrochloride, with its flexible seven-membered ring and multiple stereocenters, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous structural assignment. nih.govmq.edu.au

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the number and types of protons and carbons in a molecule, respectively.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a single peak for each of the seven unique carbon atoms in the azepane ring and the methyl group. The carbons bonded to the heteroatoms, C-4 (bonded to -OH) and C-2/C-7 (adjacent to the NH₂⁺), are expected to be the most deshielded, appearing at the lowest field. The methyl carbon (C-8) would be the most shielded, appearing at the highest field.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 6-Methylazepan-4-ol;hydrochloride, based on analyses of similarly substituted azepane structures. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | 3.1 - 3.5 | m | 45 - 50 |

| 3 | 1.8 - 2.2 | m | 30 - 35 |

| 4 | 3.8 - 4.2 | m | 65 - 70 |

| 5 | 1.6 - 2.0 | m | 35 - 40 |

| 6 | 1.9 - 2.3 | m | 30 - 35 |

| 7 | 3.0 - 3.4 | m | 48 - 53 |

| 8 (CH₃) | 1.0 - 1.3 | d | 15 - 20 |

| NH₂⁺ | 8.5 - 9.5 | br s | - |

| OH | 4.5 - 5.5 | br s | - |

Note: Predicted values are illustrative. Actual experimental values may vary. Multiplicity: s = singlet, d = doublet, m = multiplet, br s = broad singlet.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment maps out all ¹H-¹H spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled, typically those on adjacent carbons. For this compound, COSY would be instrumental in tracing the connectivity of the protons around the azepane ring, for example, showing a correlation from H-2 to H-3, H-3 to H-4, and so on, confirming the ring structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. This technique allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the proton signal assigned to the methyl group would show a cross-peak to the methyl carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is particularly powerful for identifying and connecting molecular fragments, especially around quaternary carbons (which are not observed in HSQC). In this molecule, an HMBC correlation between the methyl protons (H-8) and the C-7 and C-5 carbons would definitively place the methyl group at the C-6 position. nih.govresearchgate.net

Table of Expected Key 2D NMR Correlations

| Experiment | Key Correlation | Information Gained |

|---|---|---|

| COSY | H-3 / H-4 | Confirms adjacency of C-3 and C-4 protons |

| H-5 / H-6 | Confirms adjacency of C-5 and C-6 protons | |

| H-6 / H-8 (CH₃) | Confirms H-6 is coupled to the methyl group | |

| HSQC | H-4 / C-4 | Assigns the carbon bearing the hydroxyl group |

| H-8 (CH₃) / C-8 | Assigns the methyl carbon | |

| HMBC | H-8 (CH₃) / C-6 | Confirms attachment of methyl group to C-6 |

| H-2 / C-7 | Shows long-range coupling across the nitrogen atom |

6-Methylazepan-4-ol possesses two stereocenters at the C-4 and C-6 positions, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the relative and absolute stereochemistry is a critical aspect of its characterization.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org Cross-peaks in a NOESY spectrum indicate Nuclear Overhauser Effects (NOEs) between spatially proximate protons. By analyzing the NOE patterns, the relative stereochemistry of the substituents on the azepane ring can be determined. For example, in the cis-isomer (where the methyl and hydroxyl groups are on the same face of the ring), a NOESY cross-peak would be expected between the C-4 proton and the C-6 methyl protons. In the trans-isomer, this correlation would be absent or very weak. acs.orgnih.gov

Chiral NMR Methods: To determine the absolute configuration and enantiomeric purity, chiral NMR methods are employed. This typically involves using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Chiral Derivatizing Agents: The chiral molecule is reacted with a CDA (e.g., Mosher's acid chloride) to form a covalent bond, creating a pair of diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.

Chiral Solvating Agents: The chiral analyte forms transient, non-covalent diastereomeric complexes with a CSA. These interactions create slightly different magnetic environments for the two enantiomers, leading to the splitting of NMR signals, which can be used to determine the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing structural information from its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₇H₁₆ClNO), the protonated molecule [M+H]⁺ would be observed in positive-ion mode ESI-HRMS. The theoretical exact mass of the free base (C₇H₁₅NO) allows for the calculation of the expected m/z value for the protonated species, confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Molecular Formula (Free Base): C₇H₁₅NO

Calculated Exact Mass of Protonated Molecule [C₇H₁₆NO]⁺: 130.1226 u

The experimental observation of an ion with an m/z value matching this calculated mass to within 5 ppm would provide strong evidence for the compound's elemental composition.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. researchgate.netresearchgate.net The fragmentation of 6-Methylazepan-4-ol would likely proceed through several key pathways common to cyclic amines and alcohols. miamioh.edu

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18.01 u) from the protonated molecular ion.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This would lead to the opening of the azepane ring.

Cleavage adjacent to the Hydroxyl Group: Fragmentation can be initiated by cleavage of the C-C bonds next to the carbon bearing the hydroxyl group.

Table of Predicted Key Fragment Ions for 6-Methylazepan-4-ol

| m/z (Predicted) | Proposed Formula | Fragmentation Pathway |

|---|---|---|

| 130.12 | [C₇H₁₆NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 112.11 | [C₇H₁₄N]⁺ | Loss of H₂O from [M+H]⁺ |

| 100.11 | [C₆H₁₄N]⁺ | Alpha-cleavage with loss of C₂H₄O, followed by ring opening |

| 86.09 | [C₅H₁₂N]⁺ | Ring cleavage and loss of C₂H₄O |

| 58.06 | [C₃H₈N]⁺ | Cleavage of the azepane ring |

Note: These are predicted fragmentation pathways. Actual observed fragments may vary based on ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing valuable information about the functional groups present in a compound. For this compound, these methods are instrumental in confirming the presence of key structural features, particularly the hydroxyl (-OH) and the secondary ammonium (B1175870) (-NH₂⁺-) groups within the azepane ring. The vibrational frequencies observed in the spectra are characteristic of specific bond types and their local chemical environment.

Vibrational Spectroscopic Signatures of Hydroxyl and Amine Groups

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the stretching and bending vibrations of its primary functional groups. The hydrochloride form means the azepane nitrogen is protonated, existing as a secondary ammonium ion, which significantly influences its vibrational signature compared to a neutral secondary amine.

Hydroxyl Group (-OH): The O-H stretching vibration is typically one of the most recognizable bands in an IR spectrum. In the solid state, the hydroxyl group of this compound will be involved in hydrogen bonding, which causes the O-H stretching band to broaden and shift to a lower frequency. It is expected to appear as a broad absorption in the region of 3400-3200 cm⁻¹ researchgate.net. The corresponding O-H bending vibration is anticipated to be observed in the 1400-1300 cm⁻¹ range.

Ammonium Group (-NH₂⁺-): The presence of the protonated amine (secondary ammonium) introduces characteristic N-H stretching and bending vibrations. The N-H stretching modes in secondary amine salts typically appear in a complex region between 3200 cm⁻¹ and 2400 cm⁻¹ nih.gov. These bands are often broad due to hydrogen bonding with the chloride counter-ion and the hydroxyl group of neighboring molecules. Specifically, characteristic NH₂⁺ group frequencies can be assigned between approximately 2500 and 2400 cm⁻¹ nih.gov. The NH₂⁺ bending (scissoring) vibration is expected to produce a moderate to strong band around 1600-1500 cm⁻¹ nih.gov.

The table below summarizes the anticipated characteristic vibrational frequencies for the key functional groups of this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) | Frequency is lowered and band is broadened due to intermolecular hydrogen bonding. researchgate.net |

| O-H Bend | 1400 - 1300 | In-plane bending vibration. | |

| Ammonium (-NH₂⁺-) | N-H Stretch | 3200 - 2400 (broad, complex) | Broad absorption due to strong hydrogen bonding with Cl⁻ and -OH groups. nih.gov |

| N-H Bend | 1600 - 1500 | Scissoring vibration, typically of medium to strong intensity. | |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Stretching vibrations from the azepane ring and methyl group. |

| C-H Bend | 1470 - 1350 | Bending vibrations (scissoring and rocking) from CH₂ and CH₃ groups. |

X-ray Crystallography for Precise Molecular Architecture

Determination of Relative and Absolute Stereochemistry

The structure of 6-Methylazepan-4-ol contains two stereocenters (at carbons C4 and C6), meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). X-ray crystallography is an indispensable tool for unambiguously determining the relative stereochemistry of these centers, i.e., whether the methyl and hydroxyl groups are on the same side (cis) or opposite sides (trans) of the azepane ring.

Furthermore, for a chiral compound crystallizing in a non-centrosymmetric space group, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute stereochemistry nih.gov. This allows for the definitive assignment of the (R) or (S) configuration at each chiral center, which is crucial for understanding its interaction with other chiral molecules, such as biological receptors.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces, with hydrogen bonding being particularly dominant in this compound nih.gov.

The protonated amine (-NH₂⁺-) and the hydroxyl (-OH) group are excellent hydrogen bond donors, while the chloride ion (Cl⁻) and the oxygen atom of the hydroxyl group are effective hydrogen bond acceptors nih.gov. It is expected that the crystal structure would be stabilized by an extensive network of hydrogen bonds. Potential hydrogen bonding interactions include:

N-H···Cl⁻: The ammonium hydrogen atoms forming strong hydrogen bonds with the chloride anions.

O-H···Cl⁻: The hydroxyl group hydrogen bonding to the chloride ion.

N-H···O: The ammonium group donating a hydrogen bond to the oxygen of a neighboring molecule's hydroxyl group.

O-H···O: The hydroxyl group of one molecule donating to the hydroxyl oxygen of another.

Chromatographic and Other Analytical Methodologies for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers and process-related impurities. High-Performance Liquid Chromatography (HPLC) is the foremost method used for this purpose.

High-Performance Liquid Chromatography (HPLC) and LC-MS

A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of polar, water-soluble compounds like this compound researchgate.net. In this technique, the compound is separated based on its partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

Purity Analysis: An HPLC method can effectively separate the main compound from any impurities, such as starting materials, byproducts, or degradation products lcms.cz. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Isomer Analysis: The separation of stereoisomers (diastereomers) is often achievable using standard reversed-phase or normal-phase HPLC researchgate.net. Enantiomers, however, require a chiral approach, such as using a chiral stationary phase (CSP) or a chiral derivatizing agent.

LC-MS: Coupling HPLC with a mass spectrometer (LC-MS) provides an additional layer of analytical power researchgate.net. While the HPLC separates the components of the mixture, the MS provides mass information for each eluting peak, allowing for the confident identification of impurities and the confirmation of the parent compound's molecular weight nih.govnih.gov. Commercial suppliers often use techniques like LC-MS to confirm the identity of compounds such as this compound bldpharm.com.

A hypothetical RP-HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for polar analytes. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. A gradient elution (e.g., 5% to 95% B over 15 minutes) would be used to elute a range of impurities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | The compound lacks a strong chromophore, so low UV wavelength or a universal detector like MS is preferred. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a pure organic compound. For this compound (C₇H₁₆ClNO), this analysis provides experimental verification of its elemental composition, which can be compared against the theoretically calculated values based on its molecular formula. A close correlation between the found and calculated values serves as a crucial indicator of the sample's purity.

The analysis is typically performed using a CHN analyzer, where a small, accurately weighed amount of the substance is combusted in a high-oxygen atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified. The chlorine content would be determined by a separate analytical method, such as titration or ion chromatography, after combustion and absorption in a suitable solution.

Table 2: Theoretical vs. Found Elemental Composition of this compound (Note: The "Found (%)" column is awaiting experimental data and is currently populated with placeholders.)

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 50.75 | Data not available |

| Hydrogen (H) | 9.73 | Data not available |

| Chlorine (Cl) | 21.40 | Data not available |

| Nitrogen (N) | 8.45 | Data not available |

| Oxygen (O) | 9.66 | Data not available |

The absence of published data for this compound in these specific analytical areas underscores a gap in the scientific literature. Such information would be invaluable for researchers working on the synthesis, development, and application of novel azepane-based compounds. Future studies are anticipated to provide the necessary experimental data to fully characterize this and other related molecules.

Computational Chemistry and Theoretical Modeling in 6 Methylazepan 4 Ol Research

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. From this, a wide range of properties can be derived. Density Functional Theory (DFT) is a popular and effective method for such calculations.

Global reactivity descriptors are conceptual DFT-based indices that provide a general measure of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution.

Electronic Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The function is calculated for each atom in the molecule and indicates the change in electron density at that site when an electron is added or removed. For instance, the site with the highest value of the Fukui function for nucleophilic attack (f+) is the most likely to be attacked by a nucleophile.

A hypothetical data table for the global reactivity descriptors of 6-Methylazepan-4-ol (B13559871);hydrochloride, if calculated, would resemble the following:

| Descriptor | Symbol | Value (hypothetical) |

| HOMO Energy | EHOMO | - |

| LUMO Energy | ELUMO | - |

| Energy Gap | ΔE | - |

| Chemical Hardness | η | - |

| Electronic Chemical Potential | μ | - |

| Electrophilicity Index | ω | - |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. This analysis is crucial for understanding:

Hybridization: The mixing of atomic orbitals to form hybrid orbitals for bonding.

Bonding Interactions: The nature and strength of chemical bonds.

Hyperconjugation: The stabilizing interactions between filled and empty orbitals.

NBO analysis can quantify the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital, providing a measure of the strength of these interactions in terms of stabilization energy (E(2)).

A hypothetical NBO analysis for a key interaction in 6-Methylazepan-4-ol would be presented in a table like this:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (hypothetical) |

| LP(1) N | σ(C-C) | - |

| σ(C-H) | σ(N-C) | - |

The Electrostatic Potential (ESP) is the potential energy experienced by a positive point charge at a particular location near a molecule. It is a valuable tool for understanding and predicting intermolecular interactions. The ESP is typically mapped onto the electron density surface of the molecule, with different colors representing different potential values:

Red: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For 6-Methylazepan-4-ol;hydrochloride, an ESP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom, and positive potential around the hydrogen atoms, particularly the one attached to the nitrogen in the hydrochloride form.

Molecular Dynamics Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of the molecule's conformational flexibility and dynamics.

For a flexible molecule like 6-Methylazepan-4-ol, which has a seven-membered ring, MD simulations would be essential for:

Exploring Conformational Space: Identifying the various low-energy conformations (e.g., chair, boat, twist-boat) that the azepane ring can adopt.

Determining Conformational Preferences: Quantifying the relative populations of different conformers at a given temperature.

Studying Dynamic Processes: Investigating the pathways and energy barriers for conformational interconversions.